molecular formula C26H29FN2O3 B2721741 (4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone CAS No. 1210668-34-0

(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Cat. No. B2721741
M. Wt: 436.527
InChI Key: NLCCSOMKGLJRIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups attached to different parts of the molecule. The presence of a fluorophenyl group, a cyclopropanecarbonyl group, a piperazinyl group, and a phenyltetrahydropyran group contributes to the overall structure of the molecule.

Scientific Research Applications

Molecular Design and Synthesis

Compounds with intricate structures, including cyclopropane rings and fluorophenyl groups, are often subjects of research in medicinal chemistry for their potential as pharmaceuticals or biologically active molecules. The synthesis of such compounds involves complex chemical reactions aimed at creating new molecules with specific, desired properties (S. Mallikarjuna, Basawaraj Padmashali, C. Sandeep, 2014).

Biological Activity and Drug Discovery

Piperazine and tetrahydropyran derivatives are frequently explored for their biological activities, including antimicrobial, antifungal, and antitubercular properties. These compounds can be designed to interact with specific biological targets, offering potential therapeutic benefits. For instance, research has focused on synthesizing and evaluating piperazine derivatives for their potential antibacterial and antifungal activities (P. Sanjeeva, Reddy Y. Narendra, R. P. Venkata, 2022).

Analytical and Chemical Studies

The structural components like fluorophenyl and cyclopropane are also of interest in analytical chemistry, where they may be used as standards or probes in the development of analytical methods. These compounds can be part of studies aiming to improve the detection and quantification of various substances in biological or environmental samples (Zhi-Xia Zheng, Byung Hoi Lee, J. Choi, Y. Ryu, M. Bae, Sung-Hoon Ahn, 2013).

Future Directions

The future directions for research on this compound could include further studies on its synthesis, reactivity, and biological activity. In particular, its potential as an inhibitor of human equilibrative nucleoside transporters (ENTs) could be explored further .

properties

IUPAC Name

[2-(4-fluorophenyl)cyclopropyl]-[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN2O3/c27-21-8-6-19(7-9-21)22-18-23(22)24(30)28-12-14-29(15-13-28)25(31)26(10-16-32-17-11-26)20-4-2-1-3-5-20/h1-9,22-23H,10-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCCSOMKGLJRIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(CC3)C(=O)C4CC4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

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